(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
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Overview
Description
(S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride is a heterocyclic compound containing nitrogen and sulfur atoms. It is a derivative of thiomorpholine, which is a six-membered ring structure with one sulfur and one nitrogen atom. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride typically involves the oxidation of thiomorpholine. One common method includes the use of potassium permanganate as an oxidizing agent. The reaction proceeds by adding potassium permanganate portionwise to a solution of thiomorpholine amino protecting compound, resulting in the formation of thiomorpholine 1,1-dioxide . The amino protecting group is then removed by hydrolysis under acidic conditions, typically using hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure controlled reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
(S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Alkylated or acylated thiomorpholine derivatives.
Scientific Research Applications
(S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A precursor to (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride, containing a sulfur and nitrogen atom in a six-membered ring.
1,2,4-Benzothiadiazine-1,1-dioxide: A compound with similar structural features, known for its diverse biological activities.
Thiazole: A five-membered ring containing sulfur and nitrogen, used in various pharmaceutical applications.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both amino and sulfone functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(3S)-1,1-dioxothiolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZQMSFXPSKBDY-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)C[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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